![molecular formula C57H74F3N15O10 B10839143 [Tdf1]AngII](/img/structure/B10839143.png)

[Tdf1]AngII

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[Tdf1]Angiotensin II ist eine modifizierte Form von Angiotensin II, einem Peptidhormon, das eine entscheidende Rolle bei der Regulation des Blutdrucks und des Flüssigkeitshaushalts im Körper spielt. Angiotensin II ist Teil des Renin-Angiotensin-Aldosteron-Systems, das für die Aufrechterhaltung der kardiovaskulären Homöostase unerlässlich ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

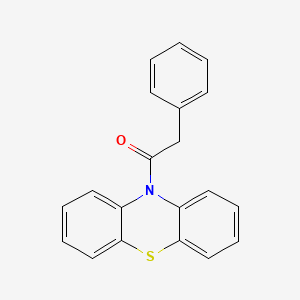

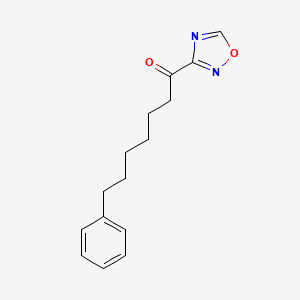

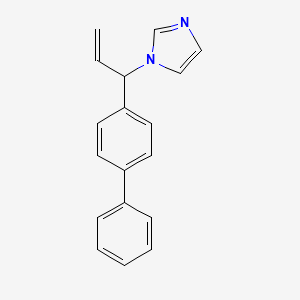

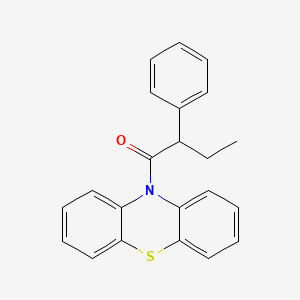

Die Synthese von [Tdf1]Angiotensin II beinhaltet die Einarbeitung einer photoreaktiven Aminosäure, wie z. B. p-[3-(Trifluormethyl)-3H-diazirin-3-yl]-L-Phenylalanin, in die Angiotensin II-Peptidsequenz. Dies wird typischerweise durch Festphasenpeptidsynthese unter Verwendung der Fmoc/HATU-Chemie erreicht .

Industrielle Produktionsmethoden

Die industrielle Produktion von [Tdf1]Angiotensin II folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer und Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[Tdf1]Angiotensin II unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, was seine biologische Aktivität beeinflusst.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: UV-Licht wird verwendet, um die Diazirin-Gruppe zu aktivieren, was die Bildung kovalenter Bindungen erleichtert.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind oxidierte Formen des Peptids und kovalent gebundene Komplexe mit Zielmolekülen .

Wissenschaftliche Forschungsanwendungen

[Tdf1]Angiotensin II hat mehrere wissenschaftliche Forschungsanwendungen:

Biologie: Hilft beim Verständnis der Rolle von Angiotensin II in verschiedenen physiologischen Prozessen.

Industrie: Wird bei der Entwicklung diagnostischer und therapeutischer Mittel eingesetzt.

Wirkmechanismus

[Tdf1]Angiotensin II übt seine Wirkungen aus, indem es an Angiotensin II Typ 1 und Typ 2 Rezeptoren bindet. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, einschließlich der Aktivierung der Phospholipase C, die zur Freisetzung von Inositoltrisphosphat und Diacylglycerol führt. Diese Moleküle wiederum erhöhen den intrazellulären Kalziumspiegel und aktivieren die Proteinkinase C, was zu Vasokonstriktion und erhöhtem Blutdruck führt .

Wissenschaftliche Forschungsanwendungen

[Tdf1]Angiotensin II has several scientific research applications:

Wirkmechanismus

[Tdf1]Angiotensin II exerts its effects by binding to angiotensin II type 1 and type 2 receptors. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in vasoconstriction and increased blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Angiotensin II: Die natürliche Form des Peptids, beteiligt an der Blutdruckregulation.

Angiotensin III: Ein weiteres aktives Peptid im Renin-Angiotensin-System mit ähnlichen, aber unterschiedlichen physiologischen Wirkungen.

Angiotensin-(1-7): Ein Heptapeptid mit vasodilatierenden und antiproliferativen Eigenschaften, das den Wirkungen von Angiotensin II entgegenwirkt.

Einzigartigkeit

[Tdf1]Angiotensin II ist einzigartig aufgrund der Einarbeitung der photoreaktiven Diazirin-Gruppe, die nach UV-Aktivierung eine kovalente Bindung mit Zielmolekülen ermöglicht. Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung von Protein-Interaktionen und die Entwicklung gezielter Therapien .

Eigenschaften

Molekularformel |

C57H74F3N15O10 |

|---|---|

Molekulargewicht |

1186.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C57H74F3N15O10/c1-5-32(4)46(52(82)69-42(28-37-29-64-30-66-37)53(83)75-24-10-14-44(75)50(80)70-43(54(84)85)27-33-11-7-6-8-12-33)72-49(79)41(26-35-17-21-38(76)22-18-35)68-51(81)45(31(2)3)71-48(78)40(13-9-23-65-55(62)63)67-47(77)39(61)25-34-15-19-36(20-16-34)56(73-74-56)57(58,59)60/h6-8,11-12,15-22,29-32,39-46,76H,5,9-10,13-14,23-28,61H2,1-4H3,(H,64,66)(H,67,77)(H,68,81)(H,69,82)(H,70,80)(H,71,78)(H,72,79)(H,84,85)(H4,62,63,65)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI-Schlüssel |

OGNWPDVTXMDCHR-PYRLQILWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)

![[Pip7]OT](/img/structure/B10839065.png)

![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)

![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)

![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)

![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)

![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)

![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)